molecular formula C12H15N B1638712 4-Butyl-2-methylbenzonitrile

4-Butyl-2-methylbenzonitrile

Cat. No.: B1638712
M. Wt: 173.25 g/mol
InChI Key: KPFSRZVLRGZATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butyl-2-methylbenzonitrile (C₁₂H₁₅N) is a substituted benzonitrile derivative characterized by a butyl chain at the para position and a methyl group at the ortho position of the benzene ring. Its InChI encoding is 1S/C12H15N/c1-3-4-5-11-6-7-12(9-13)10(2)8-11/h6-8H,3-5H2,1-2H3, which highlights its structural features . The compound is hazardous upon inhalation, skin contact, or ingestion, with irritant effects on the eyes, respiratory tract, and skin. It is primarily utilized in chemical synthesis and pharmaceutical research due to its nitrile functional group, which enables diverse reactivity in organic transformations .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

4-butyl-2-methylbenzonitrile

InChI

InChI=1S/C12H15N/c1-3-4-5-11-6-7-12(9-13)10(2)8-11/h6-8H,3-5H2,1-2H3

InChI Key

KPFSRZVLRGZATG-UHFFFAOYSA-N

SMILES

CCCCC1=CC(=C(C=C1)C#N)C

Canonical SMILES

CCCCC1=CC(=C(C=C1)C#N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

4-Butyl-2-methylbenzonitrile belongs to the benzonitrile family, which includes derivatives with varying substituents. A comparison with analogous compounds reveals key differences in molecular weight, substituent positions, and applications:

Compound Molecular Formula Molecular Weight Substituents Key Functional Groups Applications
This compound C₁₂H₁₅N 173.26 g/mol Butyl (C4H9) at C4, Methyl (CH3) at C2 Nitrile (CN) Organic synthesis, drug intermediates
2-((4-Ethylphenoxy)methyl)benzonitrile C₁₆H₁₅NO 237.30 g/mol Ethylphenoxy (C6H5-O-CH2) at C2 Nitrile (CN), Ether (O) Material science, polymer research
N-(2-(4-Ethylphenoxy)ethyl)acetamide C₁₂H₁₇NO₂ 223.27 g/mol Ethylphenoxyethyl (C6H5-O-CH2CH2) Amide (CONH2) Pharmaceutical development

Key Observations :

  • Substituent Effects : The butyl group in this compound increases hydrophobicity compared to shorter-chain analogs like ethyl-substituted derivatives. This impacts solubility and reactivity in polar solvents.
  • Functional Groups: The nitrile group in benzonitriles enables nucleophilic additions (e.g., hydrolysis to amides), while ether or amide groups in analogs like N-(2-(4-ethylphenoxy)ethyl)acetamide limit such reactivity .
Physicochemical Properties
  • Boiling/Melting Points : Longer alkyl chains (e.g., butyl vs. ethyl) typically elevate melting points due to increased van der Waals interactions.
  • Stability : Nitriles generally exhibit higher thermal stability than esters or amides, making this compound suitable for high-temperature reactions.
Limitations vs. Alternatives
  • Reactivity: Unlike 2-((4-ethylphenoxy)methyl)benzonitrile, this compound lacks ether linkages, restricting its use in polyether synthesis.
  • Safety : Its higher toxicity compared to acetamide derivatives necessitates stringent handling protocols .

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